

# Application Notes: Thermal Decomposition of Neodymium Oxalate using TGA-DTA Analysis

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## Compound of Interest

Compound Name: Neodymium oxalate

Cat. No.: B072409

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## Introduction

Neodymium compounds are critical components in various high-technology applications, including high-power magnets, lasers, and catalysts. The synthesis of high-purity neodymium oxide ( $\text{Nd}_2\text{O}_3$ ), a key precursor for many of these materials, often involves the thermal decomposition of a neodymium salt. **Neodymium oxalate** ( $\text{Nd}_2(\text{C}_2\text{O}_4)_3 \cdot n\text{H}_2\text{O}$ ) is a commonly used precursor due to its well-defined stoichiometry and the ability to produce fine, reactive oxide powders upon calcination.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful thermal analysis techniques used to study the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and an inert reference. Together, they provide valuable information about dehydration, decomposition, and phase transitions. This application note details the TGA-DTA analysis of the thermal decomposition of **neodymium oxalate** decahydrate ( $\text{Nd}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}$ ).

## Decomposition Pathway

The thermal decomposition of **neodymium oxalate** decahydrate proceeds through a well-defined, three-step process.<sup>[1]</sup> Initially, the hydrated salt loses its water molecules. Subsequently, the anhydrous oxalate decomposes to form an intermediate neodymium oxycarbonate ( $\text{Nd}_2\text{O}_2\text{CO}_3$ ). Finally, the oxycarbonate decomposes at higher temperatures to yield the final product, neodymium(III) oxide ( $\text{Nd}_2\text{O}_3$ ).<sup>[1][2]</sup>

## Quantitative Data Summary

The following table summarizes the quantitative data obtained from the TGA-DTA analysis of **neodymium oxalate** decahydrate decomposition. The theoretical mass loss for each step is calculated based on the stoichiometry of the reactions. Experimental values may vary slightly depending on factors such as heating rate and atmospheric conditions.

Decomposition Step	Reaction	Temperature Range (°C)	Theoretical Mass Loss (%)	Experimental Mass Loss (%)	DTA Peak
1. Dehydration	$\text{Nd}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O} \rightarrow \text{Nd}_2(\text{C}_2\text{O}_4)_3 + 10\text{H}_2\text{O}$	Room Temperature - 397	24.84	~22.17 - 24.84	Endothermic
2. Oxalate Decomposition	$\text{Nd}_2(\text{C}_2\text{O}_4)_3 \rightarrow \text{Nd}_2\text{O}_2\text{CO}_3 + 2\text{CO} + 3\text{CO}_2$	397 - 584	24.50 (of initial mass)	~24.50	Exothermic
3. Oxy carbonate Decomposition	$\text{Nd}_2\text{O}_2\text{CO}_3 \rightarrow \text{Nd}_2\text{O}_3 + \text{CO}_2$	584 - 770	6.07 (of initial mass)	~6.07	Endothermic

Note: The temperature ranges are approximate and can be influenced by the experimental heating rate.<sup>[1]</sup> Some studies show a two-step dehydration process with the loss of nine water molecules followed by the final water molecule at a slightly higher temperature.<sup>[3]</sup>

## Experimental Protocols

This section provides a detailed methodology for conducting the TGA-DTA analysis of **neodymium oxalate** decahydrate.

### 1. Materials and Equipment

- Sample: Neodymium (III) oxalate decahydrate ( $\text{Nd}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}$ ), high purity.
- Instrument: Simultaneous TGA-DTA or TGA/DSC instrument.
- Crucibles: Alumina or platinum crucibles.
- Purge Gas: High-purity nitrogen or synthetic air (depending on the desired atmosphere).
- Analytical Balance: For accurate sample weighing.

## 2. Instrument Setup and Calibration

- Ensure the TGA-DTA instrument is clean and properly calibrated for mass and temperature according to the manufacturer's instructions.
- Select an appropriate crucible (alumina is generally suitable).
- Place the empty sample crucible and a reference crucible (if required by the instrument) into the furnace.
- Start the purge gas flow at a constant rate, typically between 20-50 mL/min.

## 3. Sample Preparation

- Accurately weigh approximately 5-10 mg of the **neodymium oxalate** decahydrate sample directly into the tared TGA crucible.
- Record the exact mass of the sample.
- Ensure the sample is evenly distributed at the bottom of the crucible.

## 4. TGA-DTA Measurement

- Place the crucible containing the sample into the TGA instrument.
- Set the following experimental parameters in the instrument software:
  - Starting Temperature: Ambient (e.g., 30 °C).

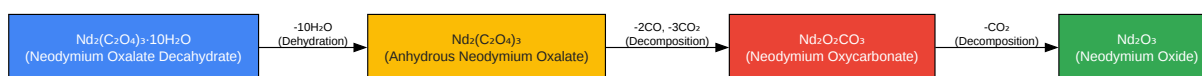
- Ending Temperature: 900-1000 °C.
- Heating Rate: A linear heating rate of 10 °C/min is standard.
- Atmosphere: Nitrogen or Air at a flow rate of 20-50 mL/min.
- Start the thermal analysis program.
- The instrument will record the sample mass (TGA), the rate of mass change (DTG), and the differential temperature (DTA) as a function of temperature.

## 5. Data Analysis

- Analyze the resulting TGA curve to determine the temperature ranges and percentage mass loss for each decomposition step.
- Analyze the DTA curve to identify endothermic (dehydration, oxycarbonate decomposition) and exothermic (oxalate decomposition) events.
- Correlate the events observed in the TGA and DTA curves to elucidate the decomposition mechanism.
- Compare the experimental mass loss with the theoretical mass loss to confirm the stoichiometry of the reactions.

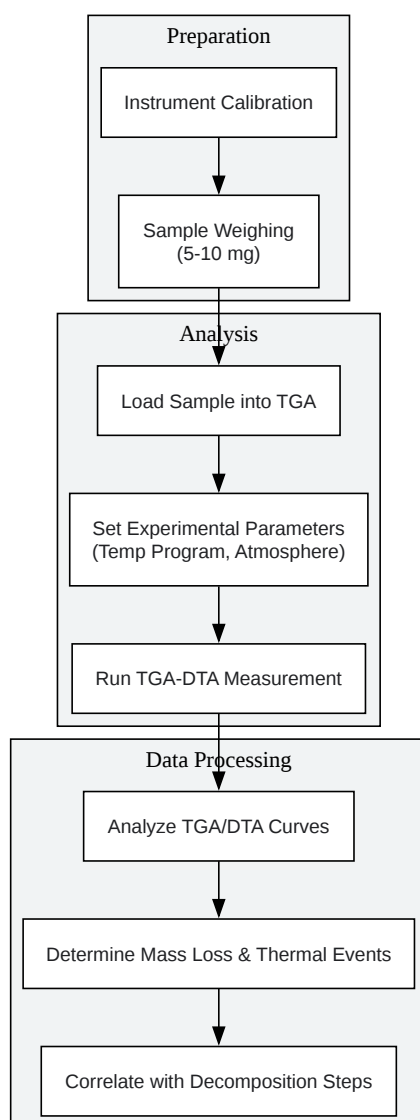
## Visualizations

The following diagrams illustrate the logical relationships in the decomposition pathway and the experimental workflow.



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Caption: Decomposition pathway of **neodymium oxalate**.



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Caption: Experimental workflow for TGA-DTA analysis.

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## References

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